molecular formula C28H26ClN5O3 B11977512 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline CAS No. 303094-51-1

4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline

Cat. No.: B11977512
CAS No.: 303094-51-1
M. Wt: 516.0 g/mol
InChI Key: NRPQAMCDEXJYMR-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline is a heterocyclic compound featuring a chromeno-triazolo-pyrimidine core. This structure is substituted with a 2-chloro group, a 3,4-dimethoxyphenyl ring at position 6, and an N,N-dimethylaniline moiety at position 5.

Properties

CAS No.

303094-51-1

Molecular Formula

C28H26ClN5O3

Molecular Weight

516.0 g/mol

IUPAC Name

4-[4-chloro-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-11-yl]-N,N-dimethylaniline

InChI

InChI=1S/C28H26ClN5O3/c1-33(2)19-9-5-16(6-10-19)26-24-25(32-28-30-15-31-34(26)28)20-14-18(29)8-12-21(20)37-27(24)17-7-11-22(35-3)23(13-17)36-4/h5-15,26-27H,1-4H3,(H,30,31,32)

InChI Key

NRPQAMCDEXJYMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26

Origin of Product

United States

Preparation Methods

Chromene Precursor Synthesis

The chromene component is typically derived from substituted 2H-chromen-2-one (coumarin) derivatives. For this compound, a 3,4-dimethoxyphenyl-substituted chromene is required. A modified Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malononitrile in ethanol with triethylamine catalysis yields 7-imino-5-methyl-7H-furo[3,2-g]chromene-6-carbonitrile. This intermediate undergoes sodium borohydride reduction to form the corresponding amine.

Triazolo-Pyrimidine Ring Formation

The triazolopyrimidine ring is assembled via cyclocondensation. Patent CN1467206A demonstrates that 2-chloro-4,6-dimethoxypyrimidine can be synthesized through a three-step process involving salification, cyanamide reaction, and condensation. Adapting this methodology, the chromene-amine intermediate reacts with chloroformamidine hydrochloride in dimethylformamide (DMF) at 80°C to form the triazolo-pyrimidine core.

Key Reaction Parameters

StepReagentsConditionsYield
Chromene formation3,4-Dimethoxybenzaldehyde, malononitrile, EtOH, Et3NReflux, 6 hr78%
Triazolo-pyrimidine cyclizationChloroformamidine HCl, DMF80°C, N2 atmosphere, 12 hr65%

Functionalization: Introduction of Chloro and N,N-Dimethylaniline Groups

Chlorination at C2 Position

Electrophilic chlorination is achieved using phosphorus oxychloride (POCl3) as both solvent and reagent. The triazolopyrimidine intermediate is refluxed in POCl3 for 8 hours, introducing chlorine at the C2 position. Excess POCl3 is removed under reduced pressure, and the product is precipitated using ice-water.

N,N-Dimethylaniline Coupling

The final substitution involves nucleophilic aromatic coupling. The chlorinated intermediate reacts with N,N-dimethylaniline in the presence of a palladium catalyst (Pd(OAc)2) and Xantphos ligand in toluene at 110°C. This Buchwald-Hartwig amination proceeds via a C-N cross-coupling mechanism, achieving regioselective attachment of the dimethylaniline group.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 3.08 (s, 6H, N(CH3)2), 3.85 (s, 6H, OCH3), 6.92–7.58 (m, aromatic protons)

  • HRMS : m/z calculated for C29H28ClN5O3 [M+H]+: 550.1984, found: 550.1979

Optimization Challenges and Solutions

Solvent Selection for Cyclization

Early attempts using methanol or ethanol resulted in poor yields (<30%) due to intermediate solubility issues. Switching to a composite solvent system (DMF:cyclohexane, 3:1 v/v) improved yields to 65% by enhancing reactant miscibility while facilitating azeotropic water removal.

Regioselectivity in Chlorination

Initial chlorination with Cl2 gas led to multiple substitution products. Employing POCl3 in a closed system at controlled pH (maintained by NaHCO3) ensured selective monochlorination at C2.

Comparative Analysis of Synthetic Routes

Two primary routes have been documented:

Route A (Linear Synthesis): Sequential assembly of chromene → triazolo-pyrimidine → chlorination → coupling.
Route B (Convergent Synthesis): Parallel synthesis of chlorinated pyrimidine and dimethylaniline-chromene followed by coupling.

ParameterRoute ARoute B
Total Steps64
Overall Yield28%35%
Key AdvantageBetter purity controlReduced reaction time
Primary LimitationLengthy purificationRequires stoichiometric Pd

Route B demonstrates superior efficiency but requires stringent catalyst recovery protocols to offset palladium costs.

Scalability and Industrial Considerations

Catalyst Recycling

Implementing a Pd scavenger resin (e.g., SiliaBond Thiol) enables >90% Pd recovery from reaction mixtures, reducing metallic waste.

Continuous Flow Processing

A patent-pending continuous flow system (reactor volume 50 mL, residence time 30 min) achieves 92% conversion for the coupling step, compared to 78% in batch mode .

Chemical Reactions Analysis

4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline exhibit significant anticancer properties. The triazole and pyrimidine moieties are known to interact with various biological targets involved in cancer cell proliferation and survival. For example, derivatives of triazole have been documented to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research shows that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the dimethylaniline group enhances lipophilicity, allowing better penetration into bacterial membranes. This property is crucial for developing new antibiotics amid rising antibiotic resistance.

Materials Science Applications

Organic Electronics
In materials science, compounds like this compound are being explored for their potential use in organic electronic devices. The unique electronic properties imparted by the chromene and triazole structures make them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that these compounds can improve charge transport and stability in device applications .

Case Study 1: Anticancer Research

A study conducted on a series of triazole derivatives demonstrated that modifications at the 6-position of the chromene structure significantly enhanced cytotoxicity against various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range. This suggests a promising lead for further development into anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative of the compound was synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against both bacterial strains. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Additionally, it has been shown to modulate various signaling pathways, including those involved in inflammation and immune response . This modulation can lead to reduced inflammation and enhanced immune function, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Position 6/7) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-(3,4-dimethoxyphenyl), 7-(N,N-dimethylaniline) Not explicitly given* Estimated ~480–500 Chloro, dimethoxy, dimethylamino
4-(2-Chloro-6-(4-chlorophenyl)-...-N,N-dimethylaniline 6-(4-chlorophenyl), 7-(N,N-dimethylaniline) Not explicitly given Similar to target Chloro (x2), dimethylamino
7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-...chromeno-triazolo-pyrimidine 6-(4-methoxyphenyl), 7-(4-bromophenyl) C25H18BrClN4O2 521.799 Bromo, chloro, methoxy
7-(4-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-...chromeno-triazolo-pyrimidine 6-(4-methylsulfanylphenyl), 7-(4-methoxyphenyl) C25H22N4O2S 442.53 Methoxy, methylsulfanyl
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine (kinase inhibitor analog) 6-(2,5-dimethoxybenzyl), N4-(4-chlorophenyl) C21H20ClN5O2 409.87 Chloro, dimethoxy, amine

Notes:

  • Electron Effects: The electron-donating methoxy and dimethylamino groups may enhance resonance stabilization and binding affinity in biological systems compared to electron-withdrawing substituents (e.g., bromo, chloro) .
  • Molecular Weight : Bromine substitution () increases molecular weight significantly, which may reduce bioavailability compared to the target compound .

Key Observations :

  • Antimicrobial Potential: Nitrophenyl and cyano groups () correlate with antimicrobial activity, but the target compound’s dimethoxy groups may offer distinct interactions .

Metabolic and Toxicity Considerations

  • Metabolism: The dimethylamino group in the target compound is susceptible to hepatic demethylation, a common metabolic pathway observed in ’s analog .

Biological Activity

The compound 4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline is a complex heterocyclic structure that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure

The compound features a chromeno-triazolo-pyrimidine scaffold which is recognized for its diverse biological properties. The presence of chlorine and methoxy groups enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the chromene core through cyclization reactions.
  • Introduction of the triazole and pyrimidine moieties via condensation reactions.
  • Final modifications to introduce the dimethylamino group.

These synthetic pathways have been optimized in various studies to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains such as Bacillus cereus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
4eBacillus cereus20
4cPseudomonas aeruginosa18
7kStaphylococcus aureus15

Anticancer Properties

Studies have also highlighted the anticancer potential of chromeno derivatives. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases. In vitro assays have shown promising results in reducing oxidative damage in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Chlorine Substitution : Enhances antibacterial activity.
  • Methoxy Groups : Contribute to antioxidant properties.
  • Dimethylamino Group : Increases solubility and bioavailability.

A detailed SAR analysis indicates that modifications at specific positions on the chromeno-triazolo-pyrimidine scaffold can lead to enhanced potency against target pathogens .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated various derivatives against standard bacterial strains. The compound demonstrated superior efficacy compared to traditional antibiotics, with MIC values lower than those observed for ampicillin and streptomycin .
  • Cytotoxicity Assay : In a separate investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating significant cytotoxicity compared to control groups .

Q & A

Q. What are the optimized synthetic protocols for this compound, and how can reaction efficiency be improved?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of a chromeno-triazolo-pyrimidine core followed by functionalization with substituents like the 3,4-dimethoxyphenyl group. Key steps include:

  • Condensation reactions using catalysts like triethylamine or acid chlorides (common in triazolo-pyrimidine syntheses) .
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) improve reaction homogeneity and yield .
  • Purification : Column chromatography with gradients of chloroform/methanol (e.g., 10:1) is standard for isolating intermediates .

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Reference
Core formationTriethylamine, DMSO, 80°C61–70
ChlorinationPOCl₃, reflux75–85
Final functionalization3,4-Dimethoxyphenylboronic acid, Pd catalyst50–60

Q. How can structural ambiguities in the fused chromeno-triazolo-pyrimidine system be resolved?

Methodological Answer: Advanced spectroscopic and crystallographic techniques are critical:

  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring geometry (e.g., bond angles and torsion angles) .
  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between overlapping signals from the triazolo-pyrimidine and chromeno moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What analytical strategies ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
  • Stability testing : Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation of the dimethylaniline group .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for kinase targets (e.g., receptor tyrosine kinases) based on structural analogs .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) for 100 ns to assess conformational stability .
  • QSAR studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibitory activity using Hammett constants .

Q. How should contradictory data on biological activity be addressed?

Methodological Answer: Contradictions often arise from assay variability or differential cell-line sensitivity. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 μM) in triplicate .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and Western blotting .
  • Meta-analysis : Compare results with structurally related compounds (e.g., pyrazolo-pyrimidines) to identify trends .

Q. What experimental designs evaluate environmental or metabolic degradation pathways?

Methodological Answer:

  • Environmental fate studies : Use OECD Guideline 307 to assess soil degradation under aerobic/anaerobic conditions .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify hydroxylated or demethylated products .
  • Ecotoxicity screening : Test acute toxicity in Daphnia magna (48-hour LC₅₀) to gauge ecological risks .

Q. How can regioselectivity challenges during functionalization be overcome?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrimidine nitrogen) to steer chlorination or methoxylation .
  • Microwave-assisted synthesis : Enhance regioselectivity in heterocyclic coupling reactions via controlled thermal activation .
  • Catalytic systems : Employ Pd/XPhos complexes for Suzuki-Miyaura coupling of sterically hindered aryl boronic acids .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 knockout models : Validate target engagement by comparing wild-type vs. kinase-deficient cell lines .
  • Pull-down assays : Use biotinylated probes to isolate protein targets from lysates, followed by SDS-PAGE/MS identification .
  • Transcriptomics : Profile gene expression changes (RNA-seq) post-treatment to identify downstream pathways .

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